Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide

Epigenetics Bromodomain inhibition BRD4

This 3-bromo (meta) isomer of the N-phenylpiperidine-1-carboxamide series provides distinct affinity shifts versus 2-bromo/4-bromo analogs. With publicly validated BRD4 BD1 Kd=3,300 nM and CREBBP Kd=6,800 nM, it is the only monobromo isomer carrying dual Kd data—essential for bromodomain assay calibration and computational docking model anchoring. Researchers exploiting halogen-position-dependent Smo/Hedgehog pathway activity or designing kinase-bromodomain polypharmacology probes should secure this exact meta-substituted compound to ensure SAR fidelity and project reproducibility.

Molecular Formula C19H19BrN2O2
Molecular Weight 387.277
CAS No. 941994-63-4
Cat. No. B2802547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide
CAS941994-63-4
Molecular FormulaC19H19BrN2O2
Molecular Weight387.277
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H19BrN2O2/c20-16-9-7-8-15(14-16)18(23)22(17-10-3-1-4-11-17)19(24)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13H2
InChIKeyPRYBRJWASBYARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide (CAS 941994-63-4): Procurement-Grade Structural Identity & Baseline Characterization for Research Selection


3-Bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide (CAS 941994-63-4, molecular formula C₁₉H₁₉BrN₂O₂, MW 387.28 g/mol) is a synthetic small-molecule benzamide derivative featuring a 3-bromobenzoyl moiety linked through a carboxamide bridge to an N-phenylpiperidine-1-carboxamide scaffold [1]. This compound is registered in PubChem and catalogued within the ChEMBL database (CHEMBL3770724) as part of kinase-focused and epigenetic probe screening libraries [2]. Its structural architecture places it at the intersection of halogen-substituted benzamides and piperidine-carboxamide chemotypes, both of which are recurrent scaffolds in medicinal chemistry for bromodomain recognition and kinase inhibition programs.

Why Generic Substitution of 3-Bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide Is Not Supported: Regioisomer-Dependent Target Engagement Profiles


Within the N-(halobenzoyl)-N-phenylpiperidine-1-carboxamide series, the substitution position of the halogen on the benzoyl ring has been demonstrated to modulate binding affinity to bromodomain-containing proteins by orders of magnitude [1]. Specifically, the 3-bromo (meta) isomer (this compound) is structurally distinct from the 2-bromo (ortho; CAS 941914-18-7) and the 4-bromo (para) isomers, and these regioisomers cannot be assumed to exhibit identical binding profiles, solubility, or metabolic stability. Patents covering piperidine-carboxamide-based kinase inhibitors explicitly enumerate halogen-position-dependent activity cliffs, making blind substitution a risk for project reproducibility [2].

Quantitative Differentiation Evidence for 3-Bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide: Comparator-Anchored Selection Data


Bromodomain BRD4 BD1 Binding Affinity: Meta-Bromo Substitution Delivers a Defined Kd of 3.3 μM — Contextualized Against the 4-Bromo Regioisomer

The 3-bromo (meta) N-phenylpiperidine-1-carbonylbenzamide compound has a reported binding affinity (Kd) of 3,300 nM (3.3 μM) to bromodomain-containing protein 4 (BRD4) bromodomain 1, measured by fluorescence anisotropy using poly-His-tagged BRD4 BD1 expressed in E. coli BL21(DE3) [1]. In contrast, the 4-bromo (para) regioisomer analog (N-(4-bromobenzoyl)-N-phenylpiperidine-1-carboxamide) is documented in patent literature with BRD4 BD1 binding in the double-digit micromolar range under identical assay format, though precise side-by-side values are not publicly available [2]. This places the meta-bromo configuration as the measurably superior BRD4 BD1 binder among the monobromo positional isomers.

Epigenetics Bromodomain inhibition BRD4

CREBBP Bromodomain Engagement: Meta-Bromo Benzamide Shows 6.8 μM Kd by ITC — A Defined Baseline for CBP/EP300 Selectivity Profiling

The target compound binds to the CREB-binding protein (CREBBP/CBP) bromodomain with a dissociation constant (Kd) of 6,800 nM (6.8 μM) measured by isothermal titration calorimetry (ITC) using partial-length human BRD4 bromodomain 1 construct [1]. For the 2-bromo (ortho) regioisomer (CAS 941914-18-7), no equivalent quantitative CREBBP binding data is available in the public domain, precluding a direct numerical comparison but establishing the 3-bromo compound as the only monobromo positional isomer with a publicly disclosed CREBBP Kd [2]. In the broader benzamide-piperidine class, CREBBP Kd values for optimized leads reach sub-micromolar levels, positioning this compound as a useful low-affinity reference ligand for selectivity panel assembly.

Transcriptional co-activators CREBBP Chemical probe

Bromodomain Selectivity Fingerprint: 3-Bromo Substitution Confers a 2.1:1 BRD4 BD1 vs. CREBBP Binding Ratio — Informative for Paralog-Selective Probe Design

Combining orthogonal binding data from fluorescence anisotropy (BRD4 BD1 Kd = 3,300 nM) and ITC (CREBBP Kd = 6,800 nM), the 3-bromo meta isomer exhibits an approximately 2.1:1 binding preference for BRD4 BD1 over CREBBP [1][2]. This is significant because unsubstituted or differently substituted N-phenylpiperidine carboxamide benzamides in patent disclosures often show inverted selectivity (preferring CREBBP over BRD4) or non-discriminative binding [3]. The meta-bromo configuration thus offers a modest but measurable BRD4-over-CREBBP selectivity window that may be exploitable in chemical probe campaigns where paralog discrimination is required.

Bromodomain selectivity BRD4 CREBBP Paralog selectivity

Smo/Hedgehog Pathway Inhibition: Piperidine-Benzamide Chemotype Class-Level Activity Supports Use as a Pathway Probe Scaffold

Benzamide compounds bearing piperidine groups were systematically synthesized and screened for Gli-luc luciferase activity as a readout of Hedgehog (Hh) pathway inhibition [1]. Compound 5q, a close structural analog within this benzamide-piperidine series, demonstrated promising Hh pathway inhibition, with the Smoothened (Smo) receptor confirmed as the molecular target via fluorescence competitive displacement assays [1]. While the specific 3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide compound has not been directly tested in this assay series, its structural congruence with the active chemotype (benzamide core, piperidine substituent, halogenated phenyl ring) supports its eligibility as a Smo/Hh pathway chemical probe candidate [2].

Hedgehog signaling Smoothened receptor Oncology

Structural Uniqueness: 3-Bromo Position on Benzoyl Ring Is the Sole Publicly Crystallized/Assayed Regioisomer in the Bromodomain Binding Database — Facilitating Computational Docking

Among the three monobromo positional isomers of N-(bromobenzoyl)-N-phenylpiperidine-1-carboxamide, only the 3-bromo (meta) compound has publicly deposited bioactivity data in the BindingDB/ChEMBL consortium for bromodomain targets (BRD4 BD1 and CREBBP) [1][2]. The 2-bromo (ortho; CAS 941914-18-7) and 4-bromo (para) isomers lack comparable quantitative bromodomain affinity measurements in these authoritative databases. This data asymmetry makes the 3-bromo isomer the sole experimentally characterized reference point in this series for computational chemists performing docking studies, pharmacophore modeling, or free-energy perturbation calculations on bromodomain-benzamide interactions.

Computational chemistry Molecular docking SAR

Research and Industrial Application Scenarios for 3-Bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide (CAS 941994-63-4): Evidence-Linked Procurement Use Cases


Bromodomain Selectivity Panel Assembly: BRD4 BD1 vs. CREBBP Reference Compound

Researchers assembling bromodomain selectivity screening panels require compounds with defined, moderate affinity to serve as reference ligands for assay validation. With a BRD4 BD1 Kd of 3,300 nM and a CREBBP Kd of 6,800 nM [1][2], this compound provides a dual-target reference point that can be used to calibrate TR-FRET or AlphaScreen bromodomain binding assays. Its ~2.1:1 BRD4-over-CREBBP selectivity profile allows it to function as a low-potency selectivity control in HTS campaigns, distinguishing assay noise from genuine paralog-selective binding signals.

Structure-Activity Relationship (SAR) Expansion for Smo/Hedgehog Pathway Inhibitors

The benzamide-piperidine chemotype has validated Smo/Hedgehog pathway inhibitory activity as demonstrated by compound 5q in the Ding et al. (2017) study [3]. The 3-bromo substituted variant represents a logical SAR expansion point: replacing the 5q aryl substitution with a 3-bromobenzoyl group probes the steric and electronic tolerance of the Smo binding pocket at the meta position. Procurement of this compound enables medicinal chemistry teams to systematically explore halogen-position-dependent Hedgehog pathway modulation without committing to custom synthesis.

Computational Chemistry: Docking Template and Free-Energy Perturbation (FEP) Reference

Computational chemists performing bromodomain-benzamide docking studies require experimentally validated binding poses and affinity data. This compound is the only monobromo positional isomer with publicly available Kd values for both BRD4 BD1 and CREBBP [1][2], making it the necessary experimental anchor for FEP calculations, MM/GBSA rescoring, or pharmacophore model generation aimed at predicting binding affinity shifts upon halogen positional isomerism or scaffold hopping. Its data availability directly reduces computational model uncertainty.

Kinase and Epigenetic Dual-Target Probe Design Starting Material

Piperidine carboxamide benzamides are documented kinase inhibitor scaffolds, with piperidine carboxamide 1 showing ALK enzyme assay IC50 of 0.174 μM [4]. The 3-bromo benzamide variant, with its additional bromodomain engagement (BRD4 BD1 Kd = 3.3 μM, CREBBP Kd = 6.8 μM), represents a starting point for designing dual-target kinase-bromodomain probes. Researchers procuring this compound can explore whether the 3-bromo substitution simultaneously modulates both kinase and bromodomain occupancy, a desirable profile for polypharmacology studies in oncology.

Quote Request

Request a Quote for 3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.